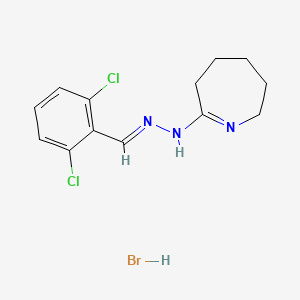
N-Azepan-2-ylidene-N'-(2,6-dichloro-benzylidene)-hydrazine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE is a complex organic compound with the molecular formula C13H16BrCl2N3 and a molecular weight of 365.103 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE typically involves the reaction of 2,6-dichlorobenzaldehyde with 3,4,5,6-tetrahydro-2H-azepin-7-ylhydrazone under specific conditions. The reaction is carried out in the presence of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE involves its interaction with specific molecular targets. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-DICHLOROBENZALDEHYDE OXIME: Similar in structure but with an oxime group instead of the hydrazone.
2,6-DICHLOROBENZALDEHYDE AZINE: Contains an azine group, differing in reactivity and applications.
2,6-DICHLOROBENZALDEHYDE THIOSEMICARBAZONE: Features a thiosemicarbazone group, used in different chemical and biological contexts.
Uniqueness
2,6-DICHLOROBENZALDEHYDE 3,4,5,6-TETRAHYDRO-2H-AZEPIN-7-YLHYDRAZONE HYDROBROMIDE is unique due to its specific hydrazone and hydrobromide functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C13H16BrCl2N3 |
|---|---|
Molecular Weight |
365.1 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrobromide |
InChI |
InChI=1S/C13H15Cl2N3.BrH/c14-11-5-4-6-12(15)10(11)9-17-18-13-7-2-1-3-8-16-13;/h4-6,9H,1-3,7-8H2,(H,16,18);1H/b17-9+; |
InChI Key |
SCRFNXAGBNQBRL-WWIHJBQESA-N |
Isomeric SMILES |
C1CCC(=NCC1)N/N=C/C2=C(C=CC=C2Cl)Cl.Br |
Canonical SMILES |
C1CCC(=NCC1)NN=CC2=C(C=CC=C2Cl)Cl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11982253.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11982254.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11982259.png)

![N-{[4-(dimethylamino)phenyl][(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B11982263.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982274.png)


![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982291.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982299.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982301.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide](/img/structure/B11982304.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11982308.png)
